

# An In-Depth Technical Guide to 2-Isopropylthioxanthone-d7

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## Compound of Interest

Compound Name: **2-Isopropylthioxanthone-d7**

Cat. No.: **B587651**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Isopropylthioxanthone-d7** (ITX-d7), a deuterated analog of the widely used photoinitiator. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound.

## Chemical and Physical Properties

**2-Isopropylthioxanthone-d7** is a stable, isotopically labeled derivative of 2-Isopropylthioxanthone (ITX). The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in studies monitoring the migration of photoinitiators from food packaging.

Table 1: General Chemical Properties of **2-Isopropylthioxanthone-d7**

Property	Value	Source(s)
Chemical Name	2-(Isopropyl-d7)-9H-thioxanthen-9-one	<a href="#">[1]</a>
Synonyms	ITX-d7, 2-(1-Methylethyl-d7)-9H-thioxanthen-9-one	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>7</sub> D <sub>7</sub> OS	<a href="#">[1]</a>
Molecular Weight	261.39 g/mol	<a href="#">[1]</a>
CAS Number	1173019-24-3	
Appearance	Light yellow solid/crystals	<a href="#">[1]</a>

Table 2: Physical Properties of 2-Isopropylthioxanthone (Non-Deuterated)

Note: Data for the deuterated form is not readily available. The physical properties of the non-deuterated form are expected to be very similar.

Property	Value	Source(s)
Melting Point	74-78 °C	
Boiling Point	398.9 °C (predicted)	
Solubility	Slightly soluble in DMSO and Ethyl Acetate.	
LogP	4.538	

## Spectroscopic Data

Detailed spectroscopic data for **2-Isopropylthioxanthone-d7** is not widely published. The following data is for the non-deuterated analog, 2-Isopropylthioxanthone. It is important to note that the NMR and IR spectra will differ significantly for the deuterated compound due to the presence of deuterium.

Table 3: Spectroscopic Data of 2-Isopropylthioxanthone (Non-Deuterated)

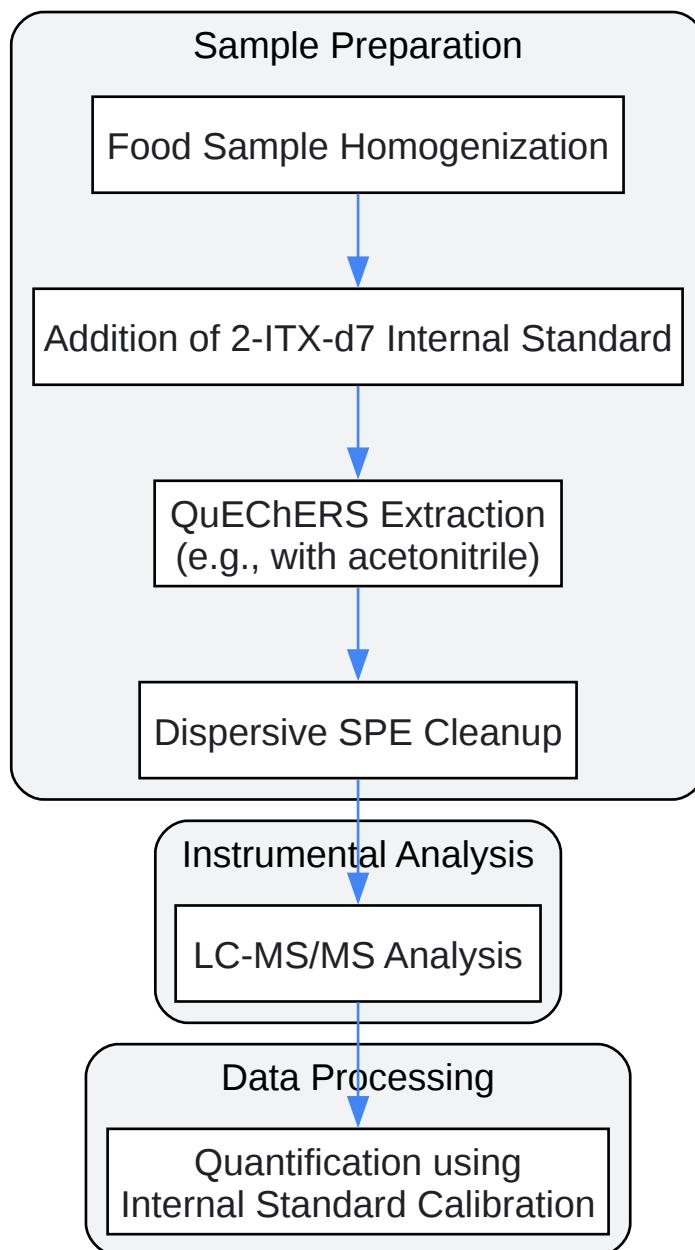
Spectrum	Key Features	Source(s)
UV-Vis	$\lambda_{\text{max}}$ : 258 nm, 382 nm	
$^1\text{H}$ NMR	Predicted: Aromatic protons, isopropyl methine and methyl protons.	
$^{13}\text{C}$ NMR	Predicted: Aromatic carbons, carbonyl carbon, isopropyl methine and methyl carbons.	
IR	Predicted: C=O stretch, C-H aromatic and aliphatic stretches, C-S stretch.	

## Experimental Protocols

### Use as an Internal Standard in LC-MS/MS Analysis of Photoinitiators

**2-Isopropylthioxanthone-d7** is commonly used as an internal standard for the quantification of 2-isopropylthioxanthone and other photoinitiators that may migrate from food packaging materials. A typical workflow involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

#### Experimental Workflow for Photoinitiator Analysis



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Caption: Workflow for the analysis of photoinitiators in food samples.

Detailed Methodology:

- Sample Preparation (QuEChERS):
  - Homogenize 10 g of the food sample.

- Spike the sample with a known concentration of **2-Isopropylthioxanthone-d7** in a suitable solvent.
- Add 10 mL of acetonitrile and shake vigorously.
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.
- Centrifuge the sample.
- Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18.
- Vortex and centrifuge the d-SPE tube.
- The resulting supernatant is ready for LC-MS/MS analysis.

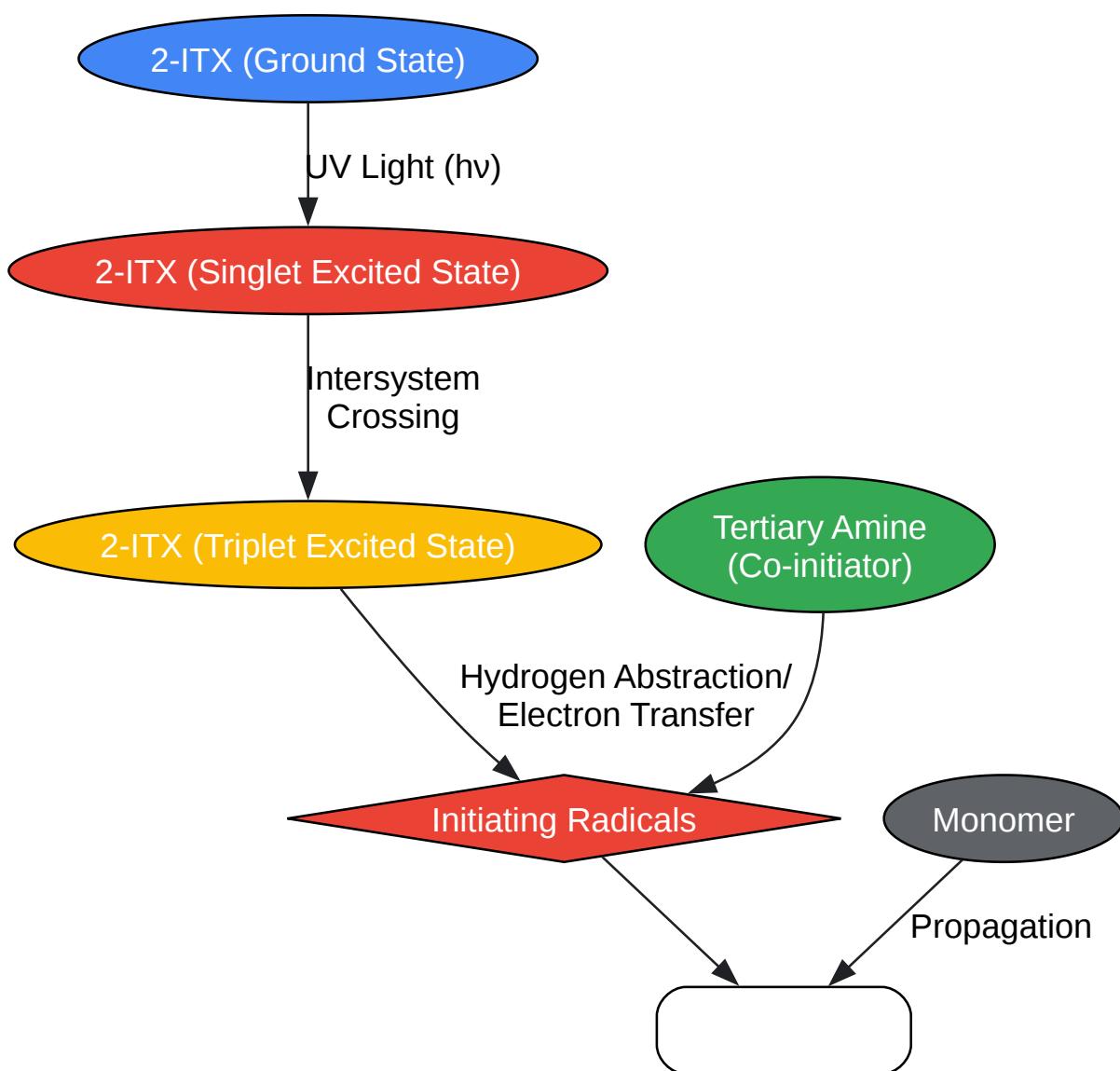
- LC-MS/MS Parameters (Example):
  - Liquid Chromatography:
    - Column: A C18 reversed-phase column is commonly used.
    - Mobile Phase: A gradient of water (often with formic acid or ammonium formate) and acetonitrile or methanol.
    - Flow Rate: 0.2-0.5 mL/min.
    - Injection Volume: 5-20  $\mu$ L.
  - Mass Spectrometry (Triple Quadrupole):
    - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
    - Acquisition Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions: Specific precursor-to-product ion transitions for 2-isopropylthioxanthone and **2-isopropylthioxanthone-d7** would be monitored. For

example, for the non-deuterated form, transitions such as m/z 255 -> 213 and 255 -> 185 have been reported.

## Photoinitiation Signaling Pathway

2-Isopropylthioxanthone is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state does not directly generate radicals but interacts with a co-initiator (synergist), typically a tertiary amine, through a hydrogen abstraction or electron transfer mechanism. This process generates the free radicals that initiate polymerization.

Type II Photoinitiation Pathway of 2-Isopropylthioxanthone



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Caption: Simplified mechanism of Type II photoinitiation by 2-ITX.

This guide provides a foundational understanding of the chemical properties and applications of **2-Isopropylthioxanthone-d7**. For specific applications, further optimization of experimental protocols may be necessary. It is always recommended to consult the latest safety data sheets (SDS) before handling this or any chemical compound.

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## References

- 1. 2-Isopropyl-d7 Thioxanthone | CymitQuimica [cymitquimica.com]
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